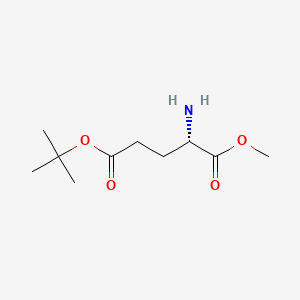

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate

Description

Properties

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIPBZRGKFRHKQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426829 | |

| Record name | AmbotzHAA6700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53838-27-0 | |

| Record name | AmbotzHAA6700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-Tert-butyl 1-methyl 2-aminopentanedioate typically involves the esterification of 2-aminopentanedioic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the esterification process to completion. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (s)-5-Tert-butyl 1-methyl 2-aminopentanedioate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, large-scale purification methods such as distillation and large-scale chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of the compound.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

(S)-5-Tert-butyl 1-methyl 2-aminopentanedioate is utilized across various scientific disciplines:

- Chemistry It serves as a building block for synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.

- Biology It is studied for its potential role in modulating neurotransmitter activity and its effects on glutamate receptors.

- Medicine It is investigated for potential therapeutic applications in neurological disorders and as a precursor for drug development.

- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Chemical Reactions and Analysis

This compound can undergo several chemical reactions, making it a versatile building block in synthesizing complex organic molecules.

- Types of Reactions Oxidation, reduction, and substitution.

- Oxidation Can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

- Substitution The amino group can participate in substitution reactions with various electrophiles. Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

The products formed from these reactions depend on the specific conditions and reagents used.

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride's biological activity is attributed to its interactions with molecular targets within the body and may modulate enzymatic activity and cellular signaling pathways, leading to physiological effects. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical processes. It is believed to influence enzymes involved in metabolic pathways, potentially altering their activity and affecting overall cellular metabolism, and may bind to specific receptors, influencing signaling cascades that regulate cellular functions such as proliferation and apoptosis.

Applications in Pharmaceutical Development

Mechanism of Action

The mechanism of action of (s)-5-Tert-butyl 1-methyl 2-aminopentanedioate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets glutamate receptors in the brain, influencing neurotransmitter activity.

Pathways Involved: It modulates the excitatory neurotransmission pathway by acting as an agonist or antagonist at glutamate receptor sites, thereby affecting synaptic transmission and plasticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Enantiomeric and Salt Forms

- (R)-5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride (CAS: 16948-36-0): The R-enantiomer exhibits distinct stereochemical properties, which can alter binding affinity to biological targets. For instance, in receptor-ligand interactions, the R-configuration may reduce activity compared to the S-form .

- (S)-1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 79640-72-5): This positional isomer swaps the tert-butyl and methyl ester groups.

Functional Group Modifications

- tert-Butyl 2-amino-5-methylhexanoate (CAS: 34582-33-7): This analog replaces the glutamic acid backbone with a hexanoate chain, increasing hydrophobicity. The absence of a second carboxyl group reduces its utility in peptide synthesis but enhances membrane permeability .

- (S)-5-Tert-butyl 1-methyl 3-isobutyl-2-oxopentanedioate (Synthetic intermediate): Substitution of the 2-amino group with a ketone (oxo) eliminates basicity, altering reactivity in nucleophilic reactions. The isobutyl group at the 3-position introduces additional steric bulk, complicating derivatization .

Ester Variants in Peptidomimetics

- (S)-5-Tert-butyl 1-propyl 2-((3-(nitromethyl)oxetan-3-yl)amino)pentanedioate: The propyl ester (vs. methyl) enhances lipophilicity, while the nitro-oxetane moiety improves metabolic stability. This compound is used in conjugate addition reactions for oxetanyl peptide synthesis .

Biological Activity

(S)-5-Tert-butyl 1-methyl 2-aminopentanedioate , also known by its CAS number 53838-27-0, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of amino acids and has been studied for various pharmacological properties, including its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate is . The structure features a tert-butyl group, which contributes to its lipophilicity, potentially influencing its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 229.32 g/mol |

| Log P (octanol-water) | 1.66 |

| Solubility | High in organic solvents |

| TPSA | 78.62 Ų |

The biological activity of (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and engage in π-π interactions due to its functional groups, which may enhance its binding affinity to target proteins and enzymes.

Antimicrobial Properties

Research indicates that compounds similar to (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

- Antimicrobial Efficacy : A study published in Critical Reviews in Food Science and Nutrition explored the effects of amino acid derivatives on microbial growth. The results suggested that derivatives like (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate could significantly reduce microbial populations in food matrices .

- Pharmacological Potential : In a research article focused on amino acid derivatives, the compound was highlighted for its potential role as an ergogenic aid, improving physical performance by influencing anabolic hormone secretion.

- Toxicological Assessments : Toxicity studies have indicated that while the compound shows promising biological activity, it is crucial to evaluate its safety profile comprehensively before considering clinical applications .

In Vitro Studies

In vitro studies have demonstrated that (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate exhibits significant cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy . These findings align with the broader trend of exploring amino acid derivatives in drug development.

Pharmacokinetics

The pharmacokinetic profile of (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate shows favorable absorption characteristics, with high gastrointestinal absorption rates and permeability across cellular membranes . This is critical for its effectiveness as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate, and what are their respective yields?

Answer: The compound is synthesized via oxidation and alcoholysis steps. For example, oxidation of a thiophenyl derivative with sulfuryl chloride, followed by alcoholysis, yields (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate with an overall yield of 49% . A patent (CN109516925 B) describes a method using tert-butyl protection and esterification under controlled pH and temperature, though specific yields are not disclosed .

| Method | Key Steps | Yield | Reference |

|---|---|---|---|

| Oxidation/Alcoholysis | Sulfuryl chloride, alcoholysis | 49% | |

| Patent Synthesis | pH-controlled esterification | N/A |

Q. Which spectroscopic methods are most effective for characterizing the purity of (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate?

Answer: High-performance liquid chromatography (HPLC) with >97.0% purity thresholds is recommended for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for structural confirmation. For derivatives like hydrochloride salts, elemental analysis and IR spectroscopy can validate functional groups .

Q. What are the recommended storage conditions to ensure the stability of (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate?

Answer: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture and strong acids/bases, as tert-butyl esters are prone to cleavage under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield during scale-up synthesis?

Answer: Optimization strategies include:

- Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to enhance reaction efficiency.

- Temperature Control : Use gradual heating/cooling to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility and reaction rates.

- In-line Monitoring : Implement real-time HPLC or FTIR to track intermediate formation .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm stereochemistry.

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof.

- Collaborative Analysis : Engage interdisciplinary teams to reconcile conflicting interpretations .

Q. How should researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

- Standardized Protocols : Adopt detailed step-by-step procedures with exact reagent grades and equipment specifications.

- Inter-Lab Trials : Conduct round-robin testing to identify variables (e.g., humidity, mixing speed).

- Uncertainty Quantification : Use statistical tools (e.g., RSD calculations) to assess batch-to-batch variability .

Q. What methodologies assess the environmental impact of (S)-5-Tert-butyl 1-methyl 2-aminopentanedioate in laboratory waste?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.